ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate
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Overview
Description
Ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound featuring a benzo[b][1,4]thiazine core, which is a significant structure in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a chloro group, a pyrrolidine ring, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multiple steps:
Formation of the Benzo[b][1,4]thiazine Core: This step often starts with the cyclization of appropriate precursors such as 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions to form the thiazine ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the bioactivity of the benzo[b][1,4]thiazine core.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural complexity.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(6-chloro-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Lacks the dioxido group, which may affect its reactivity and biological activity.
Methyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, potentially altering its solubility and pharmacokinetics.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the dioxido group, in particular, may enhance its stability and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-2-30-22(27)15-6-5-7-17(12-15)25-14-20(21(26)24-10-3-4-11-24)31(28,29)19-9-8-16(23)13-18(19)25/h5-9,12-14H,2-4,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYCTHCBSFPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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